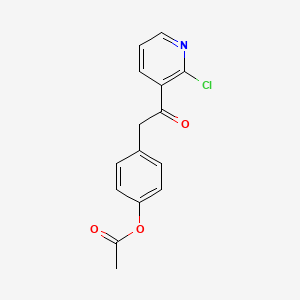
Europium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium arsenide is a compound formed by the combination of europium, a rare earth element, and arsenic Europium is known for its unique luminescent properties, while arsenic is a metalloid with significant applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Europium arsenide can be synthesized through various methods, including:
Direct Combination: Europium and arsenic can be directly combined at high temperatures in a vacuum or inert atmosphere to form this compound.
Chemical Vapor Transport: This method involves the transport of europium and arsenic vapors in a sealed tube, where they react to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis in specialized furnaces. The purity of the starting materials and the control of reaction conditions are crucial to obtaining high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming europium oxide and arsenic oxide.
Reduction: Reduction reactions can convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur where arsenic is replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can act as oxidizing agents in the oxidation of this compound.
Reducing Agents: Hydrogen or other reducing gases can be used in reduction reactions.
Substitution Reagents: Various halogens or chalcogens can be used in substitution reactions.
Major Products:
Oxidation: Europium oxide and arsenic oxide.
Reduction: Elemental europium and arsenic.
Substitution: Compounds such as europium halides or chalcogenides.
Wissenschaftliche Forschungsanwendungen
Europium arsenide has a wide range of applications in scientific research, including:
Materials Science: Used in the development of new materials with unique electronic and magnetic properties.
Chemistry: Acts as a precursor for the synthesis of other europium compounds.
Biology and Medicine:
Industry: Used in the production of semiconductors and other electronic components.
Wirkmechanismus
The mechanism by which europium arsenide exerts its effects is primarily related to its electronic structure. This compound can interact with various molecular targets and pathways, influencing their behavior. The luminescent properties of this compound are due to the excitation of electrons to higher energy levels, followed by the emission of light as the electrons return to their ground state.
Vergleich Mit ähnlichen Verbindungen
Europium Oxide: Another europium compound with significant luminescent properties.
Europium Sulfide: Known for its magnetic properties.
Gallium Arsenide: A well-known semiconductor material.
Uniqueness of Europium Arsenide: this compound stands out due to its combination of luminescent and electronic properties, making it a valuable material for various advanced applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
32775-46-5 |
|---|---|
Molekularformel |
AsEu |
Molekulargewicht |
226.886 g/mol |
IUPAC-Name |
arsanylidyneeuropium |
InChI |
InChI=1S/As.Eu |
InChI-Schlüssel |
FWCNUUQVFHKCEV-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


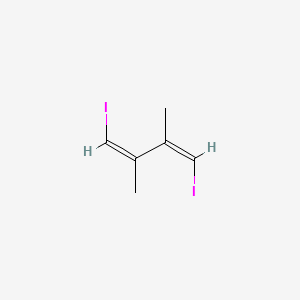
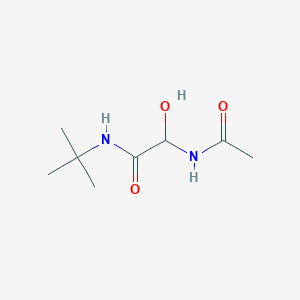
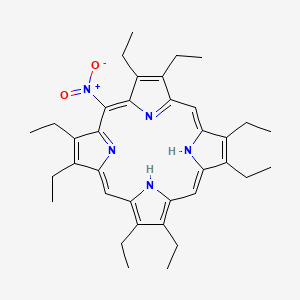

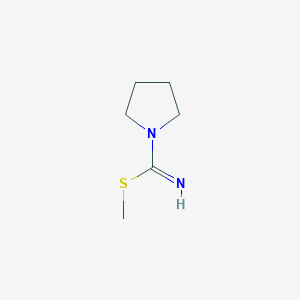

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
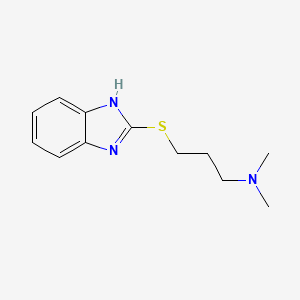
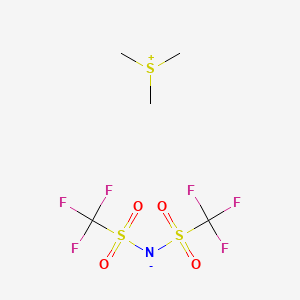
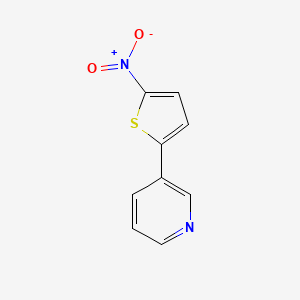
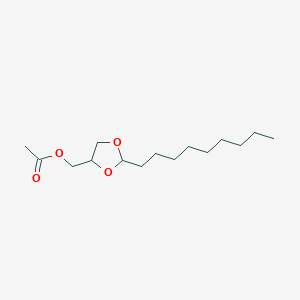
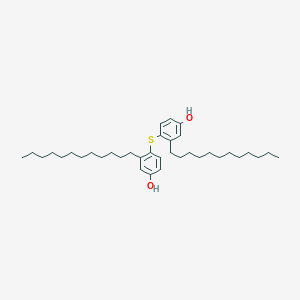
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
